molecular formula C23H23FN6 B3550644 1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE

1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE

Cat. No.: B3550644
M. Wt: 402.5 g/mol
InChI Key: PYNAQPHABVNSSS-UHFFFAOYSA-N
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Description

1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a privileged scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yields and purity of the final product.

Mechanism of Action

The mechanism of action of 1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6/c1-16-3-8-21(17(2)13-16)30-23-20(14-27-30)22(25-15-26-23)29-11-9-28(10-12-29)19-6-4-18(24)5-7-19/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNAQPHABVNSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE

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